molecular formula C13H20N5O6P B589269 Tenofovir Isopropyl Carbamate CAS No. 1391053-20-5

Tenofovir Isopropyl Carbamate

Cat. No.: B589269
CAS No.: 1391053-20-5
M. Wt: 373.306
InChI Key: HKTHVGLNIJWELG-SECBINFHSA-N
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Description

Tenofovir Isopropyl Carbamate (CAS 1391053-20-5) is a nucleotide-based compound provided as an off-white solid . With a molecular formula of C13H20N5O6P and a molecular weight of 373.3 g/mol, this chemical is a characterized impurity and intermediate in the synthesis and quality control of Tenofovir Disoproxil and related prodrugs . Tenofovir is a key active pharmaceutical ingredient (API) in antiviral therapies, and its related impurities, such as this compound, are critical for comprehensive impurity profiling . Researchers utilize this compound as a reference standard to monitor reaction pathways, ensure product purity, and meet stringent regulatory requirements for pharmaceutical development set by pharmacopoeias like USP, IP, and BP . The product should be stored in a refrigerator between 2-8°C to maintain stability . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1391053-20-5

Molecular Formula

C13H20N5O6P

Molecular Weight

373.306

IUPAC Name

[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C13H20N5O6P/c1-8(2)24-13(19)17-11-10-12(15-5-14-11)18(6-16-10)4-9(3)23-7-25(20,21)22/h5-6,8-9H,4,7H2,1-3H3,(H2,20,21,22)(H,14,15,17,19)/t9-/m1/s1

InChI Key

HKTHVGLNIJWELG-SECBINFHSA-N

SMILES

CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)O

Synonyms

[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Isopropyl Carbamate typically involves the esterification of tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. The reaction is carried out in a suitable solvent, often under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and chemoenzymatic synthesis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tenofovir Isopropyl Carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of tenofovir, each with unique pharmacological properties. These derivatives are often evaluated for their antiviral activity and pharmacokinetic profiles .

Scientific Research Applications

Tenofovir Isopropyl Carbamate has several scientific research applications:

Mechanism of Action

Tenofovir Isopropyl Carbamate exerts its effects by inhibiting viral reverse transcriptase, an enzyme crucial for viral replication. Once inside the cell, the isopropyl carbamate moiety is cleaved, releasing active tenofovir. Tenofovir is then phosphorylated to its active diphosphate form, which competes with natural nucleotides, thereby terminating viral DNA synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. AzaBINOL Carbamate Derivatives

AzaBINOL carbamates, such as B#43 and B#60 (2-deoxy-8-azaBINOL carbamates), demonstrate antiviral activity against HIV-1 (EC₅₀: 5–10 µM) but exhibit cytotoxicity at similar concentrations (CC₅₀: ~20 µM) . In contrast, diazaBINOL analogs (e.g., B#57, B#58) lack antiviral activity despite structural similarities, emphasizing the critical role of the 8-azaBINOL scaffold . Tenofovir Isopropyl Carbamate differs in its phosphonate backbone and carbamate positioning, enabling targeted prodrug activation without cytotoxicity in HIV models .

2.2. Tenofovir Prodrugs: TDF and TAF
  • Tenofovir Disoproxil Fumarate (TDF): A bis-isopropyloxycarbonyloxymethyl prodrug with 16–30% oral bioavailability in dogs. Its bioconversion releases formaldehyde and isopropyl alcohol, raising long-term toxicity concerns .
  • Tenofovir Alafenamide (TAF): Incorporates a phenol and alanine isopropyl ester, improving plasma stability and reducing tenofovir plasma levels by 90% compared to TDF. TAF’s design minimizes nephrotoxicity but retains potent antiviral efficacy .
  • This compound: Unlike TDF, its mono-carbamate structure reduces metabolic byproducts (e.g., formaldehyde) while maintaining antiviral activity. However, its bioavailability and clinical safety profile remain understudied compared to TAF .
2.3. Carbamate-Based Prodrugs

Carbamate prodrugs of PMPA (e.g., compounds 5h and 5i) showed poor antiviral activity due to excessive carbamate stability, hindering intracellular activation . In contrast, this compound’s phosphonate-linked carbamate allows enzymatic hydrolysis by carboxylesterases, enabling rapid conversion to tenofovir . This structural optimization balances stability and activation efficiency.

Structural and Pharmacokinetic Data

Compound Structure Antiviral Activity (EC₅₀) Bioavailability Key Metabolites
This compound Isopropyl carbamate-phosphonate Not reported Understudied Tenofovir, isopropyl alcohol
TDF Bis-isopropyloxycarbonyloxymethyl 0.01–0.1 µM (HIV) 16–30% (dogs) Formaldehyde, CO₂, isopropyl alcohol
TAF Alanine isopropyl ester-phenolic ester 0.005 µM (HIV) 40% (humans) Tenofovir alanine
AzaBINOL B#60 2-deoxy-8-azaBINOL carbamate 5–10 µM (HIV) N/A Cytotoxic byproducts

Key Research Findings

  • Structural Specificity: The 8-azaBINOL scaffold and phosphonate-carbamate linkage are critical for antiviral activity. Modifications (e.g., diazaBINOL or steric hindrance) abolish efficacy .
  • Prodrug Efficiency: Carbamate stability dictates activation kinetics. This compound’s design avoids excessive stability, enabling efficient hydrolysis .
  • Toxicity Profile: TDF’s formaldehyde release contrasts with this compound’s simpler metabolites, suggesting a safer profile pending further studies .

Biological Activity

Tenofovir isopropyl carbamate (TIC) is a prodrug of tenofovir, which is primarily used in the treatment of HIV and hepatitis B virus infections. The biological activity of TIC is closely related to its conversion into the active form, tenofovir, which exhibits potent antiviral effects. This article provides a comprehensive overview of the biological activity of TIC, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Tenofovir acts as an acyclic nucleoside phosphonate analog that inhibits viral reverse transcriptase. Upon administration, TIC is converted to tenofovir through hydrolysis. The activated form, tenofovir diphosphate, competes with deoxyadenosine 5'-triphosphate for incorporation into viral DNA. This results in chain termination during viral replication, effectively inhibiting the synthesis of viral genomes.

  • Key Actions:
    • Reverse Transcriptase Inhibition: Tenofovir has a strong inhibitory effect on reverse transcriptase enzymes from HIV and hepatitis B virus (HBV) .
    • Chain Termination: Once incorporated into the growing DNA chain, tenofovir causes premature termination .

Pharmacokinetics

The pharmacokinetic properties of TIC are critical for understanding its biological activity:

  • Absorption: TIC has low oral bioavailability; therefore, it is administered as prodrugs like tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) to enhance absorption .
  • Distribution: The volume of distribution for tenofovir is approximately 0.813 L/kg, indicating significant tissue penetration .
  • Metabolism: Tenofovir undergoes bi-phosphorylation to become active. It is not a substrate for cytochrome P450 enzymes but is eliminated primarily through renal pathways .
  • Half-life: The half-life of tenofovir is about 32 hours, allowing for once-daily dosing in therapeutic regimens .

Clinical Efficacy

TIC's efficacy has been evaluated in various clinical trials:

  • HIV Treatment: In randomized double-blind studies comparing TAF and TDF, both formulations demonstrated similar virological success rates (over 90% achieving undetectable viral loads at week 48) .
  • Safety Profile: TAF has shown improved renal and bone safety compared to TDF. Patients receiving TAF exhibited lower increases in serum creatinine and less proteinuria .

Safety and Adverse Effects

While TIC and its active form have demonstrated efficacy against HIV and HBV, they are associated with certain adverse effects:

  • Renal Toxicity: Initial use of TDF may lead to declines in estimated glomerular filtration rate (eGFR); however, long-term studies indicate stabilization over time .
  • Bone Mineral Density Loss: Long-term use has been linked with decreased bone mineral density; however, TAF has been associated with less bone loss compared to TDF .

Case Studies

Several case studies highlight the clinical implications of using tenofovir-based therapies:

  • Case Study 1: Renal Function Monitoring
    • A cohort study involving HIV patients on TDF showed that regular monitoring of renal function can mitigate risks associated with nephrotoxicity. Adjustments in therapy were made based on eGFR readings, demonstrating proactive management strategies .
  • Case Study 2: Bone Health in HIV Patients
    • A longitudinal study assessed bone mineral density in HIV patients treated with TAF versus TDF. Results indicated that patients on TAF had significantly less bone density loss over a two-year period compared to those on TDF .

Summary Table: Comparison of Tenofovir Formulations

PropertyTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
BioavailabilityLowHigher
Renal ToxicityHigher riskLower risk
Bone Mineral Density ImpactSignificant lossMinimal loss
Dosing FrequencyOnce dailyOnce daily
Virological Success Rate>90%>90%

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